molecular formula C24H20N6O2S B11382108 4-[5-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine

4-[5-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine

Cat. No.: B11382108
M. Wt: 456.5 g/mol
InChI Key: FUVVBUWUUMENIM-UHFFFAOYSA-N
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Description

4-[5-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple heteroatoms, including nitrogen, oxygen, and sulfur, within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 3-(4-ethoxyphenyl)-1,2,4-oxadiazole: This can be achieved by reacting 4-ethoxybenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.

    Synthesis of 5-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazole: This step involves the reaction of the oxadiazole derivative with 4-phenyl-4H-1,2,4-triazole-3-thiol under reflux conditions in a suitable solvent like ethanol.

    Formation of the final compound: The final step involves the coupling of the triazole derivative with 4-bromopyridine under basic conditions, typically using potassium carbonate as the base and dimethylformamide as the solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[5-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[5-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-[5-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine
  • 4-[5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine

Uniqueness

4-[5-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C24H20N6O2S

Molecular Weight

456.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-5-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2,4-oxadiazole

InChI

InChI=1S/C24H20N6O2S/c1-2-31-20-10-8-17(9-11-20)22-26-21(32-29-22)16-33-24-28-27-23(18-12-14-25-15-13-18)30(24)19-6-4-3-5-7-19/h3-15H,2,16H2,1H3

InChI Key

FUVVBUWUUMENIM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=NC=C5

Origin of Product

United States

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